(S)-叔丁基1-苯基丁-3-烯-2-基氨基甲酸酯

描述

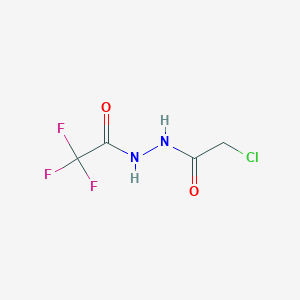

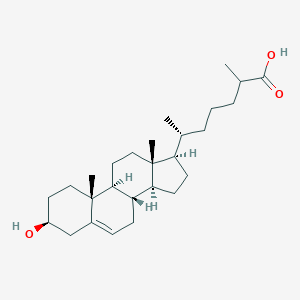

"(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate" is a compound of interest in various fields of chemistry, including organic synthesis and medicinal chemistry. It serves as an intermediate for the synthesis of a wide range of chemical entities. The compound exemplifies the utility of tert-butyl carbamates in protecting amine functionalities during complex synthetic sequences.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves practical and scalable methodologies. A notable process involves the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product with high purity and yield (Li et al., 2012). Another approach for synthesizing tert-butyl carbamates includes the transformation of aldehydes to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates using sodium benzenesulfinate and formic acid, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The structural characterization of tert-butyl carbamates, including "(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate," often involves advanced spectroscopic techniques. For example, 2D heteronuclear NMR experiments have been used to elucidate the structure of related compounds, providing insights into their molecular configurations (Aouine et al., 2016).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, serving as intermediates for further functionalization. Their reactivity has been exploited in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) through practical and scalable synthetic routes (Xu & Appella, 2006). Additionally, the reactivity of tert-butyl carbamates with organometallics to yield hydroxylamines highlights their versatility in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as melting points and heat capacities, have been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies reveal phase transitions and provide data for thermodynamic analysis, essential for understanding the stability and reactivity of these compounds (Zeng et al., 2011).

科学研究应用

有机合成中的构件:与本化合物相关的叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯被用作有机合成中的构件,特别是在与有机金属反应生成 N-(Boc)-保护的亚硝酮 (Guinchard, Vallée, & Denis, 2005)。

细胞毒活性:衍生物如(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯(茉莉花素 B 的中间体)已显示出对几种人癌细胞系的细胞毒活性 (Tang et al., 2014)。

狄尔斯-阿尔德反应:该化合物用于狄尔斯-阿尔德反应制备叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯 (Padwa, Brodney, & Lynch, 2003)。

对映异构体合成:它的合成提供了多克级数量的对映异构体,无需色谱分离,使其适用于大规模应用 (Xu & Appella, 2006)。

手性氨基羰基化合物:叔丁基苯基(苯磺酰基)甲基氨基甲酸酯通过不对称曼尼希反应合成,是手性氨基羰基化合物的另一个例子 (Yang, Pan, & List, 2009)。

线粒体靶向:与该化合物相关的特布托和它的代谢物已被证明会损害线粒体呼吸并在大鼠肝细胞中引起细胞死亡 (Suzuki, Yaguchi, Suga, & Nakagawa, 1997)。

抑制剂制造:它作为抑制剂制造中的中间体,例如淋巴细胞功能相关抗原 1 抑制剂 (Li et al., 2012)。

热力学性质:该化合物表现出固-液相变,在不同温度下具有可测量的热容 (Zeng et al., 2011)。

绿色化学应用:例如,使用天然磷酸合成的叔丁基 N-乙酰氨基甲酸酯,与该化合物相关,突出了绿色化学原理 (El Mestehdi et al., 2022)。

光致发光应用:衍生物聚(3,6-二叔丁基-9-丙-2-炔基咔唑)在紫外-可见吸收和光致发光方面显示出潜力 (Sanda, Kawaguchi, & Masuda, 2003)。

对映选择性催化:使用 P-手性配体叔丁基(薄荷基-O)苯基亚膦酸酯的阳离子烯丙基钯配合物进行苯乙烯和乙烯的不对称共二聚化显示出高对映选择性 (Bayersdörfer, Ganter, Englert, Keim, & Vogt, 1998)。

环境降解研究:与该化合物相关的除草剂特布托在环境水中发生降解,提供了对其环境影响的见解 (Suzuki, Yaguchi, Ohnishi, & Suga, 1995)。

抗疟疾活性:选定的衍生物,如(2R,3S)-4-(芳基甲基)-1-(4-苯基-3-取代-氨基-2-羟基丁基)哌嗪具有抗疟疾活性 (Cunico et al., 2009)。

代谢研究:M-叔丁基苯基 N-甲基氨基甲酸酯在小鼠和昆虫中代谢,表明其生物转化 (Douch & Smith, 1971)。

NMR 表征:使用 2D 异核 NMR 实验对(S)-叔丁基-1-苯基丁-3-烯-2-基氨基甲酸酯的结构进行了表征,证明了其在分子结构测定中的实用性 (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016)。

蛋白酶体抑制剂合成:从布朗的不对称丁烯酰化叔丁基 5-甲酰-2,2-二甲基-1,3-二噁烷开始,开发了一种简便的合成强效蛋白酶体抑制剂(+)-乳环素素的途径 (Ooi et al., 2004)。

药理特性:已经合成并测试了新的苯基 N-取代氨基甲酸酯,包括(S)-叔丁基 1-苯基丁-3-烯-2-基氨基甲酸酯的衍生物,以了解其抗心律失常和降压特性 (Chalina, Chakarova, & Staneva, 1998)。

属性

IUPAC Name |

tert-butyl N-[(2S)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)